N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide
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Overview
Description
N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and a phenoxy group, which contributes to its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-acetylphenylamine: This can be achieved through the acetylation of aniline using acetic anhydride under acidic conditions.
Synthesis of 4-(2-methylphenoxy)benzenesulfonyl chloride: This intermediate can be prepared by reacting 4-(2-methylphenoxy)benzenesulfonic acid with thionyl chloride.
Formation of the final compound: The final step involves the reaction of 4-acetylphenylamine with 4-(2-methylphenoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the sulfonamide nitrogen.
Major Products Formed
Oxidation: Formation of 4-(2-methylphenoxy)benzenesulfonic acid.
Reduction: Formation of 4-acetylphenylamine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby exerting antimicrobial effects. Additionally, the phenoxy group can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide
- N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide
- N-(4-acetylphenyl)-4-(2-ethylphenoxy)benzenesulfonamide
Uniqueness
N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interaction with molecular targets compared to similar compounds, potentially resulting in distinct pharmacological profiles and applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-15-5-3-4-6-21(15)26-19-11-13-20(14-12-19)27(24,25)22-18-9-7-17(8-10-18)16(2)23/h3-14,22H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKUXHDGDVJEQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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